4-[(tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-1-carboxylic acid
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Overview
Description
4-[(tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-1-carboxylic acid is a complex organic compound with the molecular formula C14H23NO4. It is characterized by a bicyclic structure that includes a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butoxy)carbonyl]-4-azabicyclo[610]nonane-1-carboxylic acid typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often include the use of strong bases and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core.
Substitution: Nucleophilic substitution reactions are common, especially at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
4-[(tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing a reactive amine that can participate in further chemical reactions. This reactivity is exploited in various synthetic and biological applications .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.1.0]nonyne carboxylic acid: Another bicyclic compound used in chemical biology.
Bicyclo[3.3.1]nonane derivatives: Known for their biological activity and use in asymmetric catalysis
Uniqueness
4-[(tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of the Boc protecting group. This combination provides a balance of stability and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
2613382-09-3 |
---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.3 |
Purity |
95 |
Origin of Product |
United States |
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